Bicyclo[3.2.0]heptane-6-carbaldehyde

Catalog No.
S15851949
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptane-6-carbaldehyde

Product Name

Bicyclo[3.2.0]heptane-6-carbaldehyde

IUPAC Name

bicyclo[3.2.0]heptane-6-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2

InChI Key

YYHPJAXFEADCQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)C=O

Bicyclo[3.2.0]heptane-6-carbaldehyde is a bicyclic compound characterized by a unique seven-membered ring structure featuring two bridged carbon atoms. Its molecular formula is C8H12OC_8H_{12}O, and it contains an aldehyde functional group at the sixth position of the bicyclic framework. This compound is significant in organic chemistry due to its potential as an intermediate in various synthetic applications and its unique structural properties that influence its reactivity and biological activity.

: Recent advances have utilized photochemical methods to facilitate the formation of this compound by engaging intermediates under light irradiation, which can lead to efficient synthesis pathways .
  • Ozonolysis: This method employs ozone to cleave double bonds in suitable precursors, yielding bicyclic structures including bicyclo[3.2.0]heptane-6-carbaldehyde as a product .
  • Research indicates that bicyclo[3.2.0]heptane derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate biological pathways related to pain and inflammation, making them valuable in medicinal chemistry for drug development .

    Several synthetic routes have been developed for the preparation of bicyclo[3.2.0]heptane-6-carbaldehyde:

    • Starting from Simple Precursors: One common method involves the cyclization of simpler precursors through a series of reactions that include ring closure and functional group transformations.
    • Photo

    Bicyclo[3.2.0]heptane-6-carbaldehyde has diverse applications in various fields:

    • Synthetic Chemistry: It serves as a versatile intermediate for synthesizing complex natural products and pharmaceuticals.
    • Material Science: The unique structure allows for potential applications in developing novel materials with specific properties.
    • Biochemistry: Its derivatives are explored for therapeutic applications due to their biological activities.

    Studies on the interaction of bicyclo[3.2.0]heptane-6-carbaldehyde with biological targets have revealed insights into its mechanism of action:

    • Receptor Binding Studies: Investigations into how this compound interacts with various receptors have shown promise in understanding its pharmacological effects.
    • Metabolic Pathways: Research has also focused on how derivatives of this compound are metabolized within biological systems, which is crucial for assessing their therapeutic potential .

    Bicyclo[3.2.0]heptane-6-carbaldehyde shares structural similarities with several other bicyclic compounds, each exhibiting unique properties:

    Compound NameStructural FeaturesUnique Properties
    Bicyclo[3.3.0]octaneEight-membered ring with similar bridgingGreater stability due to larger ring size
    Bicyclo[2.2.1]heptaneSmaller ring systemDifferent reactivity profile in cycloadditions
    Bicyclo[4.2.0]octaneLarger ring systemEnhanced molecular flexibility
    3-Oxa-bicyclo[3.2.0]heptaneOxygen atom incorporatedImproved solubility and reactivity

    The uniqueness of bicyclo[3.2.0]heptane-6-carbaldehyde lies in its specific arrangement of carbon atoms and functional groups, which confer distinct reactivity patterns not found in other similar compounds.

    XLogP3

    1.7

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    124.088815002 g/mol

    Monoisotopic Mass

    124.088815002 g/mol

    Heavy Atom Count

    9

    Dates

    Modify: 2024-08-15

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